3-(Difluoromethylthio)bromobenzene
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Overview
Description
3-(Difluoromethylthio)bromobenzene is an organic compound with the molecular formula C7H5BrF2S It is a derivative of bromobenzene, where a difluoromethylthio group (-SCF2H) is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylthio)bromobenzene typically involves the reaction of 3-bromothiophenol with sodium chlorodifluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for about an hour . The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylthio)bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The difluoromethylthio group can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Products where the bromine atom is replaced by other functional groups.
Oxidation: Sulfoxides or sulfones depending on the degree of oxidation.
Cross-Coupling: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
3-(Difluoromethylthio)bromobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethylthio)bromobenzene in chemical reactions involves the reactivity of the bromine atom and the difluoromethylthio group. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethylthio group can participate in various transformations due to its electron-withdrawing properties. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of diverse chemical products .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler analogue with a single bromine atom attached to the benzene ring.
Chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
Fluorobenzene: Contains a fluorine atom attached to the benzene ring.
Iodobenzene: Features an iodine atom on the benzene ring.
Uniqueness
3-(Difluoromethylthio)bromobenzene is unique due to the presence of both a bromine atom and a difluoromethylthio group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications that simpler halobenzenes cannot achieve.
Properties
IUPAC Name |
1-bromo-3-(difluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWSBPDOZDFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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